molecular formula C12H9BrClNO2 B12971480 Ethyl 4-bromo-6-chloroquinoline-2-carboxylate

Ethyl 4-bromo-6-chloroquinoline-2-carboxylate

Cat. No.: B12971480
M. Wt: 314.56 g/mol
InChI Key: JZKPKKQJQBSKRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline-2-carboxylic acid with bromine in the presence of a suitable catalyst to yield the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-chloroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-bromo-6-chloroquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation also contributes to its potential as a valuable intermediate in the synthesis of diverse organic compounds .

Properties

IUPAC Name

ethyl 4-bromo-6-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-6-9(13)8-5-7(14)3-4-10(8)15-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKPKKQJQBSKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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